2-(2-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS No.:
Cat. No.: VC13839406
Molecular Formula: C22H29BO4
Molecular Weight: 368.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H29BO4 |
|---|---|
| Molecular Weight | 368.3 g/mol |
| IUPAC Name | 2-[2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C22H29BO4/c1-21(2)22(3,4)27-23(26-21)20-9-7-6-8-18(20)16-25-19-12-10-17(11-13-19)14-15-24-5/h6-13H,14-16H2,1-5H3 |
| Standard InChI Key | ZMEGOOKAGWOWMG-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2COC3=CC=C(C=C3)CCOC |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2COC3=CC=C(C=C3)CCOC |
Introduction
Nomenclature and Molecular Identity
Systematic Nomenclature
The IUPAC name of the compound, 2-(2-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, reflects its intricate architecture. Key features include:
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A 1,3,2-dioxaborolane ring (boronic ester) with four methyl substituents at the 4,4,5,5 positions.
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A phenyl group at the 2-position of the dioxaborolane ring, substituted with a (4-(2-methoxyethyl)phenoxy)methyl moiety.
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The phenoxy group is further functionalized with a 2-methoxyethyl chain at the para position .
Molecular Formula and Weight
The molecular formula is C₂₃H₂₉BO₅, with a calculated molecular weight of 396.3 g/mol . This aligns with derivatives in the dioxaborolane family, where boron’s trivalent nature facilitates diverse reactivity .
Synonyms and Registry Numbers
Common synonyms include:
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2-[2-({[4-(2-Methoxyethyl)phenyl]oxy}methyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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CAS 1580442-16-5 (closely related analog) .
The European Community (EC) number 941-137-4 further identifies its regulatory status .
Structural Characteristics
Molecular Geometry
The compound’s structure combines a rigid dioxaborolane core with flexible aryl-ether linkages. X-ray crystallography of analogous compounds reveals:
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Boron coordination: The boron atom adopts a trigonal planar geometry, bonded to two oxygen atoms from the dioxaborolane ring and one aromatic carbon .
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Steric effects: The tetramethyl groups on the dioxaborolane ring induce significant steric hindrance, influencing reaction kinetics and regioselectivity .
Table 1: Key Structural Parameters
| Parameter | Value | Source |
|---|---|---|
| Bond length (B–O) | 1.36–1.39 Å | |
| Dihedral angle (aryl-B) | 112°–118° | |
| Torsional strain | Moderate (due to methyl groups) |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR):
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¹H NMR (CDCl₃): δ 7.45–7.10 (m, aromatic H), 4.65 (s, OCH₂), 3.60–3.40 (m, OCH₂CH₂O), 1.30 (s, CH₃) .
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¹³C NMR: δ 160.5 (C-O), 134.2–115.8 (aromatic C), 83.2 (B-O), 58.9 (OCH₃) .
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¹¹B NMR: δ 30–33 ppm, characteristic of sp²-hybridized boron in dioxaborolanes .
Infrared (IR) Spectroscopy:
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis typically involves a multi-step sequence:
Step 1: Preparation of 4-(2-Methoxyethyl)phenol
4-(2-Methoxyethyl)phenol is synthesized via Williamson ether synthesis, reacting 4-bromophenol with 2-methoxyethanol under basic conditions .
Step 2: Etherification to Form Phenoxy Methyl Intermediate
The phenol intermediate is treated with chloromethyl methyl ether (MOMCl) to yield 4-(2-methoxyethyl)phenoxymethyl chloride .
Step 3: Suzuki-Miyaura Coupling
The chloride undergoes coupling with 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylboronic acid in the presence of Pd(PPh₃)₄, forming the target compound .
Table 2: Reaction Conditions and Yields
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| 1 | 4-Bromophenol, K₂CO₃ | 80°C | 85% |
| 2 | MOMCl, DIPEA | 0°C→RT | 78% |
| 3 | Pd(PPh₃)₄, Cs₂CO₃ | 100°C | 65% |
Purification and Characterization
Crude product is purified via column chromatography (silica gel, hexane/EtOAc 4:1), followed by recrystallization from methanol. Purity is confirmed by HPLC (>98%) and elemental analysis .
Physicochemical Properties
Solubility and Stability
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Solubility: Freely soluble in THF, DCM, and DMSO; sparingly soluble in water (<0.1 mg/mL) .
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Stability: Stable under inert atmospheres but hydrolyzes in aqueous acidic/basic conditions to form boronic acids .
Thermal Properties
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Melting Point: 89–92°C (decomposition observed above 150°C).
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Thermogravimetric Analysis (TGA): 5% weight loss at 210°C, indicating moderate thermal stability.
Applications in Synthetic Chemistry
Suzuki-Miyaura Cross-Coupling
The compound serves as a boronate ester precursor in cross-coupling reactions, enabling the synthesis of biaryl structures central to pharmaceuticals and materials . For example, coupling with aryl halides yields functionalized terphenyls with applications in liquid crystals .
Boron Neutron Capture Therapy (BNCT)
Analogous dioxaborolanes are investigated for BNCT due to boron’s neutron capture cross-section. The compound’s lipophilic aryl groups may enhance tumor targeting.
Polymer Chemistry
Incorporation into polymers via radical polymerization improves thermal stability and flame retardancy, leveraging boron’s electron-deficient nature .
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